- Asymmetric synthesis of both the enantiomers of antidepressant venlafaxine and its analogues, Tetrahedron Letters, 2012, 53(15), 1990-1992
Cas no 93413-44-6 (S-Venlafaxine)
S-벤라팍신(S-Venlafaxine)은 선택적 세로토닌-노르에피네프린 재흡수 억제제(SNRI) 계열에 속하는 약물로, 주요 우울장애(MDD) 및 불안장애 치료에 사용됩니다. S-이성질체로 구성되어 기존 라세미체 대비 향상된 약동학적 특성을 보이며, 노르에피네프린 전달체(NET)와 세로토닌 전달체(SERT)에 대한 선택적 결합력을 가집니다. 5-HT3 수용체 작용 최소화로 구토 부작용이 감소하였으며, CYP2D6 대사 경로의 영향이 낮아 약물상호작용 위험이 줄어든 것이 특징입니다. 생체이용률 45%로 안정적인 혈중 농도 유지가 가능하며, 간 대사 1차 통과 효과를 최적화한 설계가 적용되었습니다.
S-Venlafaxine structure
Product Name:S-Venlafaxine
CAS 번호:93413-44-6
MF:C17H27NO2
메가와트:277.401785135269
CID:801326
Update Time:2025-07-01
S-Venlafaxine 화학적 및 물리적 성질
이름 및 식별자
-
- Cyclohexanol,1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-
- S-Venlafaxine
- 1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
- (-)-Venlafaxine
- (1R)-1-[2-dimethylamino-1-(4-methoxy-phenyl)-ethyl]cyclohexanol
- (S)-VENLAFAXINE
- 1-[(1S)-2-(DIMETHYLAMINO)-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL
- BIDD:GT0838
- R(-)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)-ethyl]cyclohexanol
- R-venlafaxine
- 1-[(1S)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)
- Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (S)- (ZCI)
-
- 인치: 1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m1/s1
- InChIKey: PNVNVHUZROJLTJ-MRXNPFEDSA-N
- 미소: [C@@H](C1C=CC(OC)=CC=1)(C1(CCCCC1)O)CN(C)C
계산된 속성
- 정밀분자량: 277.20400
실험적 성질
- 융해점: 102-104°C
- PSA: 32.70000
- LogP: 3.03560
S-Venlafaxine 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | BICR388-10mg |
(S)-Venlafaxine |
93413-44-6 | 10mg |
£386.00 | 2024-07-20 | ||
| Apollo Scientific | BICR388-25mg |
(S)-Venlafaxine |
93413-44-6 | 25mg |
£727.00 | 2024-07-20 | ||
| Apollo Scientific | BICR388-50mg |
(S)-Venlafaxine |
93413-44-6 | 50mg |
£1136.00 | 2024-07-20 | ||
| ChemScence | CS-0131886-1mg |
(S)-Venlafaxine |
93413-44-6 | 1mg |
$120.0 | 2022-04-26 | ||
| ChemScence | CS-0131886-5mg |
(S)-Venlafaxine |
93413-44-6 | 5mg |
$350.0 | 2022-04-26 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S937827-1mg |
(S)-Venlafaxine |
93413-44-6 | ≥98% | 1mg |
¥1,080.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S937827-5mg |
(S)-Venlafaxine |
93413-44-6 | ≥98% | 5mg |
¥3,150.00 | 2022-09-28 | |
| TRC | V120008-2mg |
S-Venlafaxine |
93413-44-6 | 2mg |
$ 190.00 | 2023-04-16 | ||
| TRC | V120008-5mg |
S-Venlafaxine |
93413-44-6 | 5mg |
$ 265.00 | 2023-09-05 | ||
| TRC | V120008-10mg |
S-Venlafaxine |
93413-44-6 | 10mg |
$ 526.00 | 2023-09-05 |
S-Venlafaxine 합성 방법
합성 방법 1
반응 조건
1.1 48 h, 80 °C
1.2 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; rt
1.2 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; rt
참조
합성 방법 2
반응 조건
참조
- N-oxides of venlafaxine and O-desmethylvenlafaxine as prodrugs, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
참조
- Process for resolving racemic amine by optically pure derivative of cypermethric acid, India, , ,
합성 방법 4
반응 조건
참조
- Preparation of venlafaxine hydrochloride crystalline polymorphs, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; cooled
참조
- Preparation of (-)-venlafaxine and derivatives as neuronal monoamine reuptake inhibitors., World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; > 1 min, rt
참조
- Efficient resolution of venlafaxine and mechanism study via X-ray crystallography, Chirality, 2018, 30(3), 268-274
합성 방법 7
반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 5 h, 66 °C; 66 °C → 0 °C
1.2 Reagents: Ethyl acetate , Water ; 2 h, 0 °C
1.2 Reagents: Ethyl acetate , Water ; 2 h, 0 °C
참조
- Asymmetric synthesis of (-)-venlafaxine using organocatalyst, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate ; 15 min
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 5 h, reflux; reflux → 0 °C
1.4 Reagents: Ethyl acetate Solvents: Water ; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate ; 15 min
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 5 h, reflux; reflux → 0 °C
1.4 Reagents: Ethyl acetate Solvents: Water ; 2 h, 0 °C
참조
- Asymmetric total synthesis of (-)-venlafaxine using an organocatalyst, Tetrahedron Letters, 2013, 54(17), 2137-2139
합성 방법 9
반응 조건
1.1 pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.3 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.3 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C
참조
- Preparation and pharmaceutical formulation of enantiomers of O-desmethyl venlafaxine, United States, , ,
합성 방법 10
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 7, rt
1.2 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C
1.2 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C
참조
- Preparation and formulation of O-desmethyl venlafaxine enantiomers, World Intellectual Property Organization, , ,
합성 방법 11
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
참조
- Aminoalcohol-boron-BINOL complex and method for the preparation of optically active aminoalcohol derivative, Japan, , ,
합성 방법 12
반응 조건
참조
- The synthesis of (1-oxaspiro[2.5]octan-2-ylmethoxy)(tert-butyl) dimethylsilane, Advanced Materials Research (Durnten-Zurich, 2014, 881, 881-883
합성 방법 13
반응 조건
참조
- Phenethylamine derivatives and intermediates, European Patent Organization, , ,
합성 방법 14
반응 조건
참조
- Asymmetric synthesis of (-)-venlafaxine using organocatalyst, United States, , ,
합성 방법 15
반응 조건
참조
- A process for producing enantiomers of substituted 1-(2-amino-1-phenyl-ethyl)-cyclohexanols, World Intellectual Property Organization, , ,
합성 방법 16
반응 조건
참조
- 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity, Journal of Medicinal Chemistry, 1990, 33(10), 2899-905
합성 방법 17
반응 조건
1.1 Reagents: Diethylenetriaminetetraacetic acid Solvents: Tetrahydrofuran ; reflux
참조
- Process for preparation of chiral venlafaxine hydrochloride in crystal forms, China, , ,
S-Venlafaxine Raw materials
- S-Venlafaxine
- (+)-O,O’-Di-p-toluoyl-D-tartaric Acid
- (-)-Di-p-toluoyl-L-tartaric Acid
- D,L-Venlafaxine
- R-Venlafaxine
S-Venlafaxine Preparation Products
S-Venlafaxine 관련 문헌
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
93413-44-6 (S-Venlafaxine) 관련 제품
- 93413-62-8(D,L-O-Desmethyl Venlafaxine)
- 149289-30-5(rac N-Desmethyl Venlafaxine)
- 93413-69-5(D,L-Venlafaxine)
- 142761-11-3(R-(-)-O-Desmethyl Venlafaxine)
- 93413-46-8(R-Venlafaxine)
- 142761-12-4((S)-(+)-O-Desmethyl Venlafaxine)
- 93413-77-5(1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl)
- 149289-31-6(Cyclohexanol,1-[2-amino-1-(4-methoxyphenyl)ethyl]-)
- 135308-74-6(rac N,O-Didesmethyl Venlafaxine)
- 1062606-12-5((±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6))
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Wuhan ChemNorm Biotech Co.,Ltd.
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